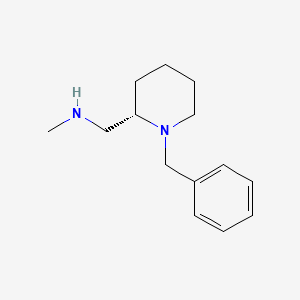![molecular formula C16H17N3O4S2 B3005477 Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 890946-65-3](/img/structure/B3005477.png)
Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of benzothiazoles often involves the coupling between aromatic aldehydes with o-aminothiophenols . Various methods have been developed for the synthesis of 2-arylbenzothiazoles .Molecular Structure Analysis
The molecular structure of benzothiazoles typically includes a benzene ring fused with a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Synthetic Studies and Chemical Properties
- Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is involved in synthetic studies exploring the chemistry of thiazole peptides and their derivatives. Hirotsu, Shiba, and Kaneko (1970) discussed the isomerization of amino acid components in thiazoline peptides, highlighting the chemical behaviors of similar compounds during synthesis (Hirotsu, Shiba, & Kaneko, 1970).
- In another study, the synthesis, characterization, docking studies, and antimicrobial evaluation of thiazole derivatives were conducted, showcasing the multifaceted applications of these compounds in medicinal chemistry and pharmaceutical research (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Biological and Medicinal Chemistry Research
- Research on heterocyclic compounds, including imidazothiazole and imidazobenzothiazole derivatives, has revealed their potential for antiinflammatory activity. This highlights the significance of this compound in the development of new therapeutic agents (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983).
- The exploration of piperidine substituted benzothiazole derivatives and their synthesis and biological properties further exemplify the compound's relevance in synthesizing new chemical entities with potential bioactivity (Shafi, Rajesh, & Senthilkumar, 2021).
Molecular Structure and Photophysical Studies
- Detailed studies on the molecular structure, such as the analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, provide insights into the compound's crystalline forms and intermolecular interactions. Such research contributes to our understanding of the fundamental properties and potential applications of these molecules (Lynch & Mcclenaghan, 2004).
Antimicrobial and Antitubercular Activities
- Novel benzothiazole-containing derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities, underscoring the therapeutic potential of this compound in addressing a range of infectious diseases (Bhoi, Borad, Pithawala, & Patel, 2016).
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been studied for their anti-inflammatory and analgesic activities . They are thought to act on the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .
Mode of Action
Benzothiazole derivatives are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . By inhibiting these enzymes, the compound may reduce inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory activity. This pathway involves the conversion of arachidonic acid into prostaglandins through the action of the cyclooxygenase enzymes . By inhibiting these enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby alleviating inflammation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential anti-inflammatory activity. By inhibiting the production of prostaglandins, the compound could potentially reduce inflammation at the cellular level . .
Future Directions
Biochemical Analysis
Molecular Mechanism
Benzothiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate in animal models .
Properties
IUPAC Name |
ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-5-23-14(20)13-8(2)17-15(25-13)19-16-18-9-6-10(21-3)11(22-4)7-12(9)24-16/h6-7H,5H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDUJVFGNSMMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC3=CC(=C(C=C3S2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3005400.png)


![N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3005405.png)

![3-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3005407.png)

![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3005409.png)

![N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B3005411.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3005413.png)

